molecular formula C26H25ClN4O6S2 B2925175 ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-86-2

ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2925175
CAS RN: 851950-86-2
M. Wt: 589.08
InChI Key: HYCIKBUPLJUIOL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H25ClN4O6S2 and its molecular weight is 589.08. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Studies have demonstrated the synthesis of novel heterocyclic compounds, including derivatives of thienoquinolines and pyridazine, which share structural similarities with the compound . These syntheses often involve complex reactions that yield compounds with potential for further chemical investigation and application in various fields such as materials science and pharmacology. For instance, research has described the synthesis of thienoquinoline derivatives through multi-step reactions involving hydrolysis, cyclization, and alkylation processes (Awad, Abdel-rahman, & Bakhite, 1991).

Potential Antimicrobial Applications

  • Some compounds structurally related to ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate have been explored for their antimicrobial properties. A study on the synthesis and characterization of new quinazolines as potential antimicrobial agents illustrates the interest in such molecules for combating bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).

Pharmaceutical Research

  • Research into pyrazolo[3,4-c]pyridazine derivatives, which share a core structural motif with the compound , has been conducted to assess their pharmacological properties. These studies typically focus on synthesizing new derivatives and evaluating their potential as therapeutic agents, underscoring the compound's relevance to drug discovery and development (Zabska et al., 1998).

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[[4-(diethylsulfamoyl)benzoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O6S2/c1-4-30(5-2)39(35,36)19-13-7-16(8-14-19)23(32)28-24-21-20(15-38-24)22(26(34)37-6-3)29-31(25(21)33)18-11-9-17(27)10-12-18/h7-15H,4-6H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCIKBUPLJUIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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